Atorvastatina Sal de Sodio Cíclico (Isopropilo) Impureza

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

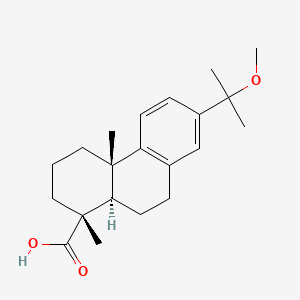

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is a chemical compound that is classified as an impurity of Atorvastatin, a widely used statin medication for lowering cholesterol levels and preventing cardiovascular diseases. This impurity is often studied to understand the stability, efficacy, and safety of the parent drug, Atorvastatin .

Aplicaciones Científicas De Investigación

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is used in various scientific research applications, including:

Chemistry: Studying the stability and degradation pathways of Atorvastatin.

Biology: Investigating the biological activity and potential toxicity of impurities in pharmaceuticals.

Medicine: Ensuring the safety and efficacy of Atorvastatin by understanding its impurities.

Industry: Quality control and regulatory compliance in the production of Atorvastatin

Mecanismo De Acción

Target of Action

The primary target of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is an enzyme in the body called HMG-CoA reductase . This enzyme is responsible for producing cholesterol, a type of lipid that is essential for many biological functions but can lead to health problems when present in excess .

Mode of Action

Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity works by blocking the production of HMG-CoA reductase . This inhibition, in turn, leads to a decrease in the amount of cholesterol circulating in the bloodstream .

Biochemical Pathways

The compound affects the mevalonate pathway, which is responsible for the production of cholesterol. By inhibiting HMG-CoA reductase, the compound reduces the production of mevalonate, a key intermediate in the cholesterol synthesis pathway .

Pharmacokinetics

It is known that the compound is a photodegradation product of atorvastatin , suggesting that it may have similar pharmacokinetic properties to Atorvastatin.

Result of Action

The molecular and cellular effects of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity’s action include a decrease in the amount of cholesterol circulating in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, reducing the risk of cardiovascular disease .

Action Environment

The action, efficacy, and stability of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity can be influenced by various environmental factors. For example, the compound should be stored at -20°C under an inert atmosphere for maximum recovery

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity involves multiple steps, including the formation of the cyclic structure and the introduction of the isopropyl group. The reaction typically starts with the precursor molecules of Atorvastatin, which undergo cyclization under controlled conditions. The isopropyl group is then introduced through a substitution reaction, followed by the addition of sodium salt to form the final compound .

Industrial Production Methods: Industrial production of this impurity follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and minimize by-products .

Types of Reactions:

Oxidation: Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Comparación Con Compuestos Similares

- Atorvastatin Cyclic 6-Hydroxy Impurity

- Atorvastatin Epoxy Pyrrolooxazin Analog

- Atorvastatin FXA Impurity Sodium Salt

Comparison: Atorvastatin Cyclic Sodium Salt (Isopropyl) Impurity is unique due to its specific cyclic structure and the presence of the isopropyl group. This structural difference can influence its chemical reactivity, stability, and biological activity compared to other similar impurities. For instance, the cyclic structure may confer greater stability, while the isopropyl group can affect its solubility and interaction with biological targets .

Propiedades

IUPAC Name |

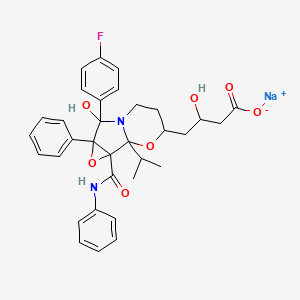

sodium;4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O7.Na/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39;/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLRXFXFFHQDSQ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)[O-])O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.